N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
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Description
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, indicating the potential for synthesizing complex oxalamides and related compounds through acid-catalyzed rearrangement processes. This methodology could be applicable for synthesizing compounds with similar structural motifs to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, offering a pathway to explore its derivatization or the synthesis of analogs with varied biological activities (Mamedov et al., 2016).
Hydroxylation of Herbicides by Fungi : Research into the hydroxylation of isoproturon, a phenylurea herbicide, by soil fungi, highlights the role of microbial metabolism in modifying compounds with isopropylphenyl groups. This study underscores the potential for biocatalytic transformations in the environmental fate or bioremediation of chemicals related to this compound (Rønhede et al., 2005).
Affinitychromic Polythiophenes for Drug Discovery : The development of postfunctionalizable and chromic polythiophenes for detecting interactions between ligands and targets could inform the design of novel sensors or high-throughput screening tools. Compounds like this compound might be utilized or serve as inspiration for developing such systems in drug discovery applications (Bernier et al., 2002).
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)15-3-5-16(6-4-15)21-18(24)17(23)20-13-19(25-10-9-22)7-11-26-12-8-19/h3-6,14,22H,7-13H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYKUGJLCUUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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